N-([2,3'-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide
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Overview
Description
“N-([2,3’-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide” is a complex organic compound that features multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine core: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, between a halogenated pyridine and a boronic acid derivative.
Attachment of the acetamide group: This step may involve the reaction of the bipyridine intermediate with an acyl chloride or anhydride in the presence of a base to form the acetamide linkage.
Final assembly: The final product is obtained by coupling the bipyridine-acetamide intermediate with a pyridine derivative under suitable conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-([2,3’-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced bipyridine derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Exploration as a therapeutic agent due to its potential bioactivity.
Industry: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of “N-([2,3’-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. In catalysis, it could act as a ligand, stabilizing transition states and facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with distinct properties.
N-(pyridin-3-ylmethyl)-2-(pyridin-3-yl)acetamide: A structurally similar compound with potential differences in reactivity and applications.
Uniqueness
“N-([2,3’-bipyridin]-5-ylmethyl)-2-(pyridin-3-yl)acetamide” is unique due to its specific arrangement of pyridine rings and functional groups, which may confer distinct chemical and biological properties compared to other bipyridine derivatives.
Properties
IUPAC Name |
2-pyridin-3-yl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(9-14-3-1-7-19-10-14)22-12-15-5-6-17(21-11-15)16-4-2-8-20-13-16/h1-8,10-11,13H,9,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMDKXLQAJVMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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